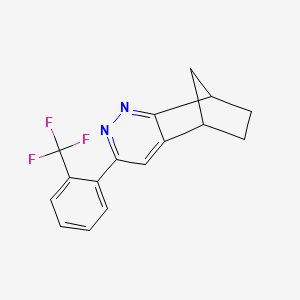
3-(2-(Trifluoromethyl)phenyl)-5,6,7,8-tetrahydro-5,8-methanocinnoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-(Trifluoromethyl)phenyl)-5,6,7,8-tetrahydro-5,8-methanocinnoline is a complex organic compound that features a trifluoromethyl group attached to a phenyl ring, which is further connected to a tetrahydro-methanocinnoline structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(Trifluoromethyl)phenyl)-5,6,7,8-tetrahydro-5,8-methanocinnoline typically involves multiple steps, starting with the formation of the trifluoromethylated phenyl precursor. This can be achieved through radical trifluoromethylation, a process that introduces the trifluoromethyl group into the phenyl ring using reagents like trifluoromethyl iodide and a radical initiator . The subsequent steps involve cyclization reactions to form the tetrahydro-methanocinnoline core, often using palladium-catalyzed coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes selecting appropriate catalysts, solvents, and reaction conditions to maximize yield and minimize by-products. Techniques such as continuous flow chemistry and high-throughput screening can be employed to streamline the production process .
Análisis De Reacciones Químicas
Types of Reactions
3-(2-(Trifluoromethyl)phenyl)-5,6,7,8-tetrahydro-5,8-methanocinnoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert double bonds or carbonyl groups to their corresponding saturated forms.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Hydrogen gas, palladium catalyst
Substituting agents: Halogens (chlorine, bromine), nitro groups
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce saturated hydrocarbons .
Aplicaciones Científicas De Investigación
3-(2-(Trifluoromethyl)phenyl)-5,6,7,8-tetrahydro-5,8-methanocinnoline has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 3-(2-(Trifluoromethyl)phenyl)-5,6,7,8-tetrahydro-5,8-methanocinnoline involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively interact with hydrophobic pockets in proteins and enzymes. This interaction can modulate the activity of these biological targets, leading to various pharmacological effects .
Comparación Con Compuestos Similares
Similar Compounds
Trifluoromethylbenzene: A simpler compound with a trifluoromethyl group attached to a benzene ring.
Trifluoromethylphenylhydrazine: Contains a trifluoromethyl group and a phenylhydrazine moiety.
Trifluoromethylindole: Features a trifluoromethyl group attached to an indole ring.
Uniqueness
3-(2-(Trifluoromethyl)phenyl)-5,6,7,8-tetrahydro-5,8-methanocinnoline is unique due to its combination of a trifluoromethylated phenyl ring and a tetrahydro-methanocinnoline core. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Propiedades
Número CAS |
918873-46-8 |
|---|---|
Fórmula molecular |
C16H13F3N2 |
Peso molecular |
290.28 g/mol |
Nombre IUPAC |
5-[2-(trifluoromethyl)phenyl]-3,4-diazatricyclo[6.2.1.02,7]undeca-2,4,6-triene |
InChI |
InChI=1S/C16H13F3N2/c17-16(18,19)13-4-2-1-3-11(13)14-8-12-9-5-6-10(7-9)15(12)21-20-14/h1-4,8-10H,5-7H2 |
Clave InChI |
ZWVDMYJHAVSNBC-UHFFFAOYSA-N |
SMILES canónico |
C1CC2CC1C3=CC(=NN=C23)C4=CC=CC=C4C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


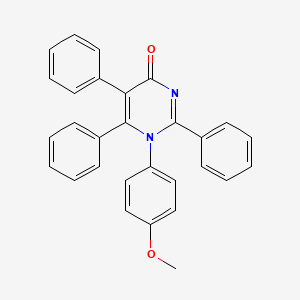
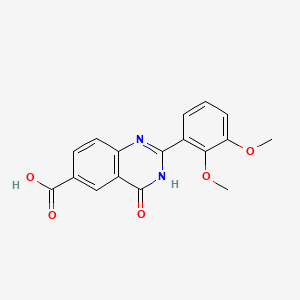
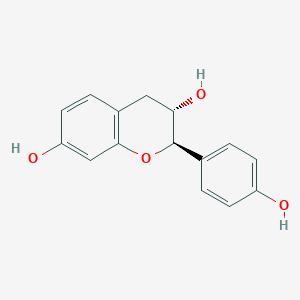

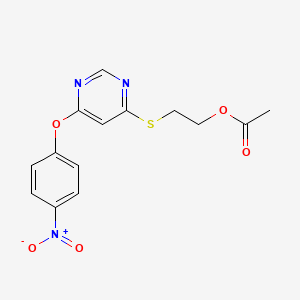
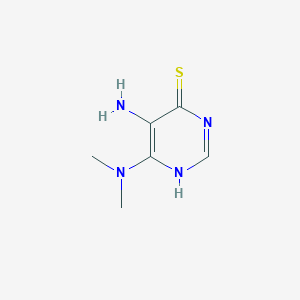
![[(1,2-Dimethyl-1H-indol-3-yl)sulfanyl]acetonitrile](/img/structure/B15215420.png)


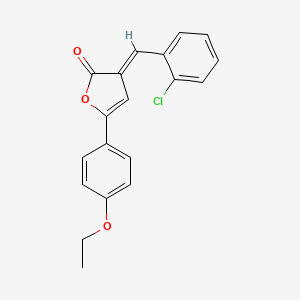
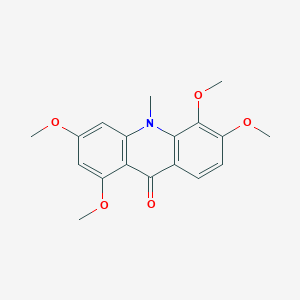
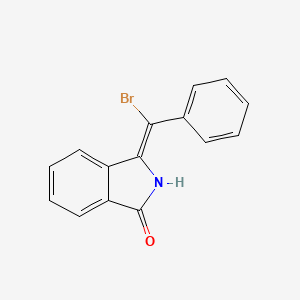

![5-Butoxy-2-[(2-chlorophenyl)methyl]-4,4-dimethyl-1,2-oxazolidin-3-one](/img/structure/B15215486.png)
